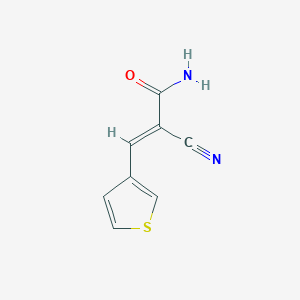

2-Cyano-3-(thiophen-3-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

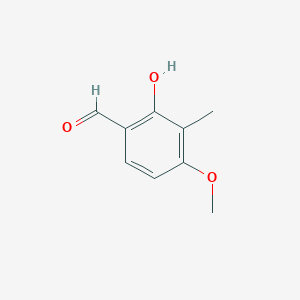

“2-Cyano-3-(thiophen-3-yl)prop-2-enamide” is an organic compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 .

Synthesis Analysis

While specific synthesis methods for “2-Cyano-3-(thiophen-3-yl)prop-2-enamide” were not found in the search results, thiophene derivatives have been synthesized through various methods. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis

The IUPAC name for this compound is (Z)-2-cyano-3-(thiophen-3-yl)acrylamide . The InChI code is 1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)/b7-3- .Physical And Chemical Properties Analysis

“2-Cyano-3-(thiophen-3-yl)prop-2-enamide” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents

Thiophene derivatives, including compounds like 2-Cyano-3-(thiophen-3-yl)prop-2-enamide, have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of therapeutic properties, including antimicrobial and anti-inflammatory activities . The compound’s structure allows for the synthesis of novel thiophene moieties with potential as effective pharmacological agents.

Material Science: Corrosion Inhibitors

In the field of industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . The sulfur-containing heterocyclic ring of thiophene is particularly effective in creating compounds that prevent corrosion in various materials, extending their lifespan and utility.

Organic Semiconductors

Thiophene-based analogs are pivotal in the advancement of organic semiconductors . The electronic properties of 2-Cyano-3-(thiophen-3-yl)prop-2-enamide can be harnessed to develop organic semiconductor materials, which are essential for creating flexible, lightweight, and cost-effective electronic devices.

Organic Field-Effect Transistors (OFETs)

The compound’s potential applications extend to the fabrication of OFETs . Its molecular structure can contribute to the development of high-performance OFETs, which are critical components in modern electronic devices due to their low power consumption and high switching speeds.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, thiophene derivatives like 2-Cyano-3-(thiophen-3-yl)prop-2-enamide are valuable for the creation of OLEDs . These compounds can be used in the emissive layer of OLEDs, providing better color purity and energy efficiency compared to traditional display technologies.

Photovoltaic Applications

The compound has also been researched for its use in dye-sensitized solar cells (DSSCs) . Its molecular structure can be part of the sensitizer dye, which is crucial for the conversion of solar energy into electricity, offering a promising alternative to conventional silicon-based solar cells.

Propriétés

IUPAC Name |

(E)-2-cyano-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXICRUZKUISQPW-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(thiophen-3-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)

![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2857669.png)

![N-[4-(acetylamino)phenyl]-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857670.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)

![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2857675.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2857676.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride](/img/structure/B2857681.png)